Cas no 2228270-32-2 (3-(1-methylcyclohexyl)methylazetidin-3-ol)

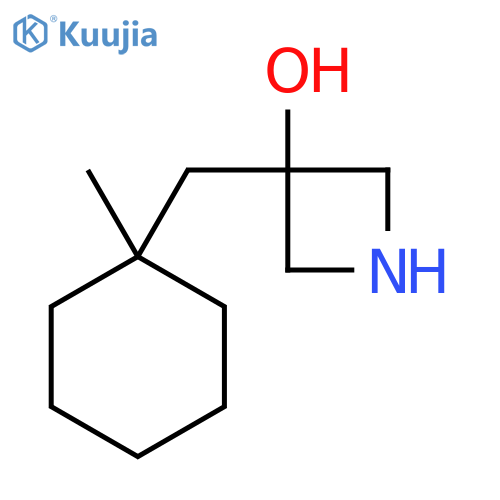

2228270-32-2 structure

商品名:3-(1-methylcyclohexyl)methylazetidin-3-ol

3-(1-methylcyclohexyl)methylazetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(1-methylcyclohexyl)methylazetidin-3-ol

- 3-[(1-methylcyclohexyl)methyl]azetidin-3-ol

- 2228270-32-2

- EN300-1780987

-

- インチ: 1S/C11H21NO/c1-10(5-3-2-4-6-10)7-11(13)8-12-9-11/h12-13H,2-9H2,1H3

- InChIKey: YDEMNBZXCDUMPU-UHFFFAOYSA-N

- ほほえんだ: OC1(CNC1)CC1(C)CCCCC1

計算された属性

- せいみつぶんしりょう: 183.162314293g/mol

- どういたいしつりょう: 183.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 32.3Ų

3-(1-methylcyclohexyl)methylazetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1780987-0.5g |

3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |

2228270-32-2 | 0.5g |

$1165.0 | 2023-09-20 | ||

| Enamine | EN300-1780987-10g |

3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |

2228270-32-2 | 10g |

$5221.0 | 2023-09-20 | ||

| Enamine | EN300-1780987-0.05g |

3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |

2228270-32-2 | 0.05g |

$1020.0 | 2023-09-20 | ||

| Enamine | EN300-1780987-10.0g |

3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |

2228270-32-2 | 10g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1780987-1.0g |

3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |

2228270-32-2 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1780987-1g |

3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |

2228270-32-2 | 1g |

$1214.0 | 2023-09-20 | ||

| Enamine | EN300-1780987-0.25g |

3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |

2228270-32-2 | 0.25g |

$1117.0 | 2023-09-20 | ||

| Enamine | EN300-1780987-2.5g |

3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |

2228270-32-2 | 2.5g |

$2379.0 | 2023-09-20 | ||

| Enamine | EN300-1780987-5g |

3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |

2228270-32-2 | 5g |

$3520.0 | 2023-09-20 | ||

| Enamine | EN300-1780987-0.1g |

3-[(1-methylcyclohexyl)methyl]azetidin-3-ol |

2228270-32-2 | 0.1g |

$1068.0 | 2023-09-20 |

3-(1-methylcyclohexyl)methylazetidin-3-ol 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

2228270-32-2 (3-(1-methylcyclohexyl)methylazetidin-3-ol) 関連製品

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量